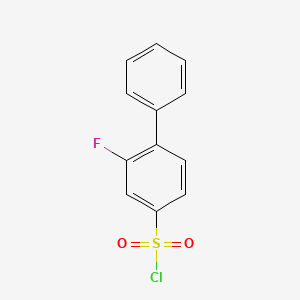
N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride: is an organic compound that features a furan ring, a sulfamoyl group, and a chloride atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride typically involves the reaction of furan-2-ylmethanol with N-methylsulfamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. Common solvents used in this reaction include dichloromethane or chloroform. The reaction is usually catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride atom can be substituted by nucleophiles such as amines or alcohols to form corresponding sulfonamides or sulfonates.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The sulfamoyl group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Sulfonamides, sulfonates.
Oxidation Reactions: Furan derivatives with hydroxyl or carbonyl groups.
Reduction Reactions: Amines, reduced sulfamoyl derivatives.
Scientific Research Applications
Chemistry: N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of sulfonamides and other derivatives .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials .
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfamoyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The furan ring can participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
Comparison: N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride is unique due to the presence of the sulfamoyl chloride group, which imparts distinct reactivity compared to other furan derivatives. While compounds like N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate are primarily used in ester and amide synthesis, this compound is more versatile in forming sulfonamide and sulfonate derivatives .
Properties
Molecular Formula |
C6H8ClNO3S |
|---|---|
Molecular Weight |
209.65 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C6H8ClNO3S/c1-8(12(7,9)10)5-6-3-2-4-11-6/h2-4H,5H2,1H3 |
InChI Key |
JHISLZUYDOVBQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


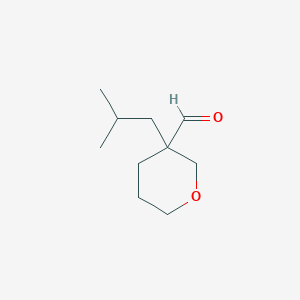

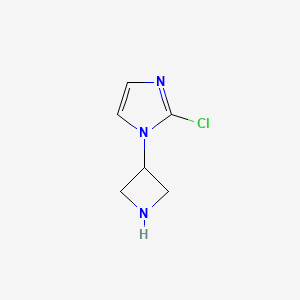
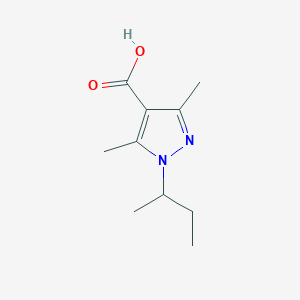
amine](/img/structure/B13273585.png)
![(2-Ethoxyethyl)[(3-methoxyphenyl)methyl]amine](/img/structure/B13273591.png)
![Ethyl 2-[1-(methylamino)cyclohexyl]acetate](/img/structure/B13273602.png)
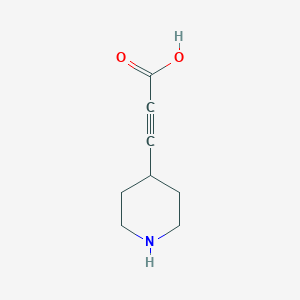
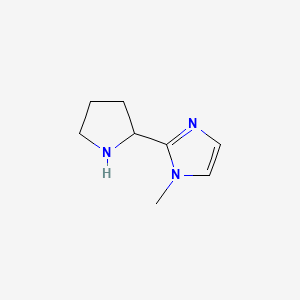

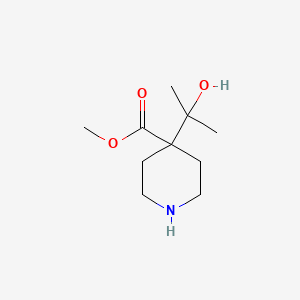
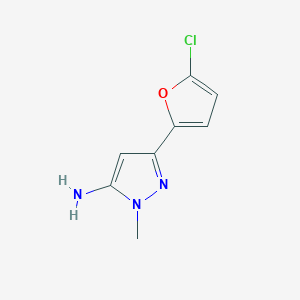
![2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propane-1,3-diol](/img/structure/B13273636.png)
